Cas no 1158591-85-5 (2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochloride)

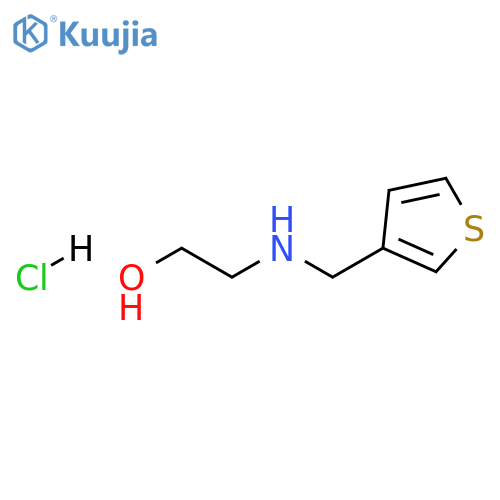

1158591-85-5 structure

商品名:2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochloride

CAS番号:1158591-85-5

MF:C7H12ClNOS

メガワット:193.694279670715

CID:4574054

2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-[(thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride

- 2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochloride

-

- インチ: 1S/C7H11NOS.ClH/c9-3-2-8-5-7-1-4-10-6-7;/h1,4,6,8-9H,2-3,5H2;1H

- InChIKey: VODXQHJXAMPAKD-UHFFFAOYSA-N

- ほほえんだ: C(O)CNCC1C=CSC=1.[H]Cl

2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-60753-0.25g |

2-{[(thiophen-3-yl)methyl]amino}ethan-1-ol hydrochloride |

1158591-85-5 | 95.0% | 0.25g |

$142.0 | 2025-03-15 | |

| Chemenu | CM440023-1g |

2-[(thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride |

1158591-85-5 | 95%+ | 1g |

$403 | 2023-02-03 | |

| Chemenu | CM440023-500mg |

2-[(thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride |

1158591-85-5 | 95%+ | 500mg |

$282 | 2023-02-03 | |

| Enamine | EN300-60753-0.05g |

2-{[(thiophen-3-yl)methyl]amino}ethan-1-ol hydrochloride |

1158591-85-5 | 95.0% | 0.05g |

$66.0 | 2025-03-15 | |

| Enamine | EN300-60753-2.5g |

2-{[(thiophen-3-yl)methyl]amino}ethan-1-ol hydrochloride |

1158591-85-5 | 95.0% | 2.5g |

$726.0 | 2025-03-15 | |

| Aaron | AR01A8U4-100mg |

2-[(thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride |

1158591-85-5 | 95% | 100mg |

$160.00 | 2025-02-09 | |

| 1PlusChem | 1P01A8LS-2.5g |

2-[(thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride |

1158591-85-5 | 95% | 2.5g |

$1008.00 | 2025-03-19 | |

| Aaron | AR01A8U4-50mg |

2-[(thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride |

1158591-85-5 | 95% | 50mg |

$116.00 | 2025-02-09 | |

| 1PlusChem | 1P01A8LS-1g |

2-[(thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride |

1158591-85-5 | 95% | 1g |

$564.00 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323216-1g |

2-[(thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride |

1158591-85-5 | 95% | 1g |

¥8008.00 | 2024-08-09 |

2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochloride 関連文献

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

1158591-85-5 (2-(Thiophen-3-ylmethyl)aminoethan-1-ol Hydrochloride) 関連製品

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量